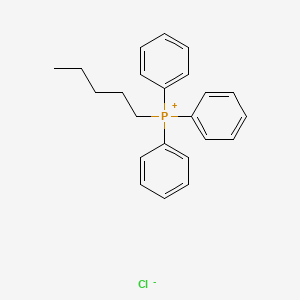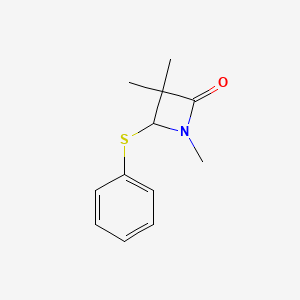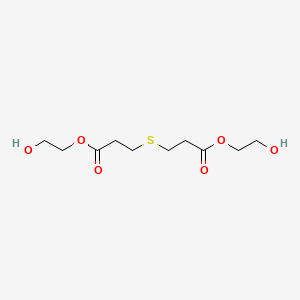
Bis(2-hydroxyethyl) 3,3'-sulfanediyldipropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-hydroxyethyl) 3,3’-sulfanediyldipropanoate is an organic compound with the molecular formula C10H18O6S2. It is a diester derived from the reaction of 3,3’-thiodipropionic acid and ethylene glycol. This compound is known for its applications in various fields, including polymer chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl) 3,3’-sulfanediyldipropanoate typically involves the esterification of 3,3’-thiodipropionic acid with ethylene glycol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of Bis(2-hydroxyethyl) 3,3’-sulfanediyldipropanoate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of high-purity starting materials and efficient purification techniques ensures the production of a high-quality product suitable for various applications.
化学反応の分析
Types of Reactions
Bis(2-hydroxyethyl) 3,3’-sulfanediyldipropanoate can undergo several types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various esters and ethers depending on the nucleophile used.
科学的研究の応用
Bis(2-hydroxyethyl) 3,3’-sulfanediyldipropanoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of biodegradable polyesters.
Materials Science: It is employed in the development of novel materials with enhanced mechanical properties.
Biology and Medicine: The compound is investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.
Industry: It is used in the production of coatings, adhesives, and plasticizers.
作用機序
The mechanism of action of Bis(2-hydroxyethyl) 3,3’-sulfanediyldipropanoate involves its ability to form ester bonds and participate in various chemical reactions. The hydroxyl groups and sulfur atom in the molecule play a crucial role in its reactivity. The compound can interact with other molecules through hydrogen bonding, nucleophilic substitution, and oxidation-reduction reactions, making it a versatile building block in synthetic chemistry.
類似化合物との比較
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: Another diester used in the production of polyesters.
Bis(2-hydroxyethyl) disulfide: Similar in structure but contains a disulfide bond instead of a thioether bond.
Bis(2-hydroxyethyl) adipate: A diester used in the synthesis of polyurethanes and plasticizers.
Uniqueness
Bis(2-hydroxyethyl) 3,3’-sulfanediyldipropanoate is unique due to the presence of the thioether linkage, which imparts distinct chemical and physical properties. This linkage provides enhanced stability and reactivity compared to similar compounds with different functional groups.
特性
CAS番号 |
3789-39-7 |
|---|---|
分子式 |
C10H18O6S |
分子量 |
266.31 g/mol |
IUPAC名 |
2-hydroxyethyl 3-[3-(2-hydroxyethoxy)-3-oxopropyl]sulfanylpropanoate |
InChI |
InChI=1S/C10H18O6S/c11-3-5-15-9(13)1-7-17-8-2-10(14)16-6-4-12/h11-12H,1-8H2 |
InChIキー |
FFRXKNAFQFRQDJ-UHFFFAOYSA-N |
正規SMILES |
C(CSCCC(=O)OCCO)C(=O)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


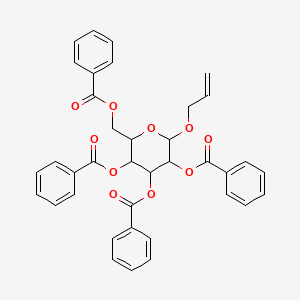
![S-[(3,4-Dimethylphenyl)methyl]-L-cysteine](/img/structure/B14127412.png)

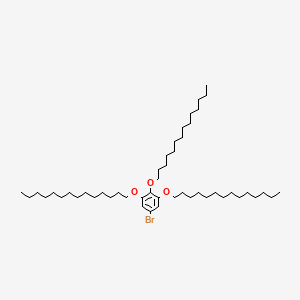
![(Pentafluorophenyl)[4-(pyrazin-2-yl)piperazin-1-yl]methanone](/img/structure/B14127428.png)
![1-Chloro-4-[1-(4-chlorophenoxy)-2-(methanesulfonyl)ethyl]benzene](/img/structure/B14127431.png)
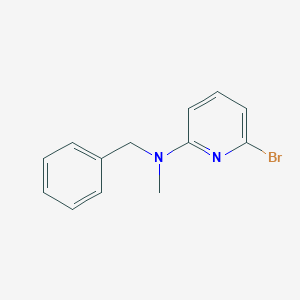
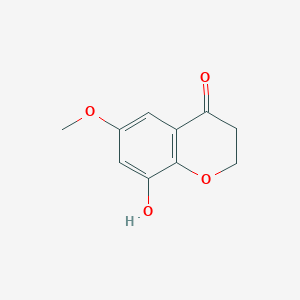
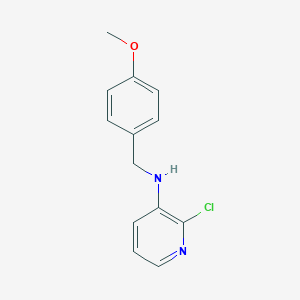
![Ethyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B14127458.png)
